molecular formula C23H19N5O3S B2390910 (E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 847177-64-4

(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No. B2390910
CAS RN: 847177-64-4
M. Wt: 445.5
InChI Key: MEIHUKBZFOHVLG-DHRITJCHSA-N
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Description

(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C23H19N5O3S and its molecular weight is 445.5. The purity is usually 95%.
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Scientific Research Applications

Bromine-Promoted One-Pot Synthesis

A study by Mamedov et al. (2022) discusses a bromine-promoted one-pot synthesis technique that involves (E)-3-styrylquinoxalin-2(1H)-ones. The process includes sequential bond functionalization and furo[b]annulation via 5-exo-cyclization in dimethyl sulfoxide (DMSO), leading to the synthesis of various quinoxaline derivatives. This method represents a novel strategy for the synthesis and functionalization of quinoxaline structures, potentially including compounds like the one (Mamedov et al., 2022).

Synthesis of Quinoxaline Derivatives

Xie et al. (2017) reported an efficient and green method for synthesizing N-heterocycle-fused quinoxalines using dimethyl sulfoxide as both a reactant and solvent. This synthesis approach can potentially apply to the synthesis of compounds such as (E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine, showcasing the versatility and utility of DMSO in facilitating novel organic reactions (Xie et al., 2017).

Annulation to Pyridine Structure in Quinoline Molecules

Yang et al. (2022) disclosed a [3+1+1+1] annulation using arylamines, arylaldehydes, and DMSO to the pyridine structure in quinoline molecules. This method, which utilizes DMSO as a nonadjacent dual-methine synthon, provides a simple approach for synthesizing 3-arylquinolines from readily available substrates. This technique highlights the creative use of DMSO in constructing complex heterocyclic frameworks, which could be relevant for the synthesis of compounds with structural similarities to the target compound (Yang et al., 2022).

Characterization of Organic Salts Derived from Quinoxaline

Faizi et al. (2018) synthesized and characterized an organic salt derived from quinoxaline, demonstrating the potential pharmacological applications of quinoxaline derivatives. This work emphasizes the importance of structural and electronic characterization in understanding the properties of quinoxaline derivatives, which can be extended to the study of compounds like (E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine (Faizi et al., 2018).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-[(E)-furan-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-14-9-10-17(12-15(14)2)32(29,30)21-20-23(27-19-8-4-3-7-18(19)26-20)28(22(21)24)25-13-16-6-5-11-31-16/h3-13H,24H2,1-2H3/b25-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHUKBZFOHVLG-DHRITJCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

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